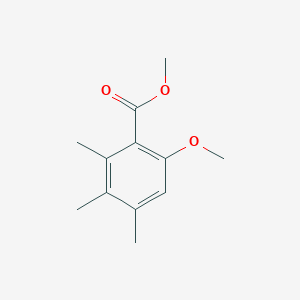

Methyl 6-methoxy-2,3,4-trimethylbenzoate

Description

Historical Trajectory and Discovery within the Benzoate (B1203000) Ester Class

Benzoate esters are a well-established class of organic compounds, with benzoic acid itself first described in the 16th century. britannica.com The synthesis of esters, through the reaction of a carboxylic acid and an alcohol, has been a fundamental reaction in organic chemistry for centuries. The industrial production of benzoic acid began around 1860 from coal tar derivatives. britannica.com Over time, methods for producing a wide variety of benzoate esters have been developed, driven by their utility in flavors, perfumes, pharmaceuticals, and as intermediates in the synthesis of other organic compounds. mdpi.comijrar.org

While a specific discovery narrative for Methyl 6-methoxy-2,3,4-trimethylbenzoate is not prominent in the scientific literature, its existence is a logical extension of the systematic exploration of substituted aromatic compounds. The synthesis of polysubstituted benzene (B151609) derivatives has been a continuous effort in organic chemistry, aimed at understanding the effects of substituent groups on the properties and reactivity of the aromatic ring. ucalgary.canasa.gov The development of various synthetic methodologies, including esterification and electrophilic aromatic substitution, has made it possible to create a vast array of specifically substituted molecules like this compound.

Structural Significance and Positioning within Substituted Aromatic Esters

The structure of this compound is characterized by a benzene ring with five substituents: a methoxycarbonyl group (-COOCH₃), a methoxy (B1213986) group (-OCH₃), and three methyl groups (-CH₃). The specific arrangement of these groups on the aromatic ring dictates the molecule's chemical and physical properties.

The positioning of these functional groups influences the electron density distribution within the aromatic ring. The methoxy group is an electron-donating group, which can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. wikipedia.org The three methyl groups are also electron-donating, further increasing the electron density of the ring. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The interplay of these electronic effects, along with the steric hindrance created by the multiple substituents, results in a unique chemical entity with specific reactivity patterns.

The study of polysubstituted benzenes is crucial for understanding structure-activity relationships in various fields, including medicinal chemistry and materials science. ucalgary.ca The precise placement of substituents allows for the fine-tuning of a molecule's properties, such as its polarity, solubility, and ability to interact with biological targets or other molecules.

Scope and Academic Research Objectives for the Compound

Given the lack of extensive specific research on this compound, its potential academic research objectives can be inferred from studies on structurally similar compounds. Substituted benzoate esters are of interest in several areas:

Organic Synthesis: This compound can serve as a building block or intermediate in the synthesis of more complex molecules. The functional groups present offer sites for further chemical transformations.

Medicinal Chemistry: Many biologically active compounds contain substituted aromatic rings. Research could explore the potential biological activities of this compound or its derivatives. For instance, other substituted benzoate esters have been investigated for their potential as antimicrobial agents.

Materials Science: Aromatic esters can be used as monomers or additives in the development of polymers and other materials. The specific substitution pattern of this compound could impart unique properties to such materials. ijrar.org

Natural Product Chemistry: While there is no indication that this specific compound is a natural product, many natural products are substituted aromatic esters. Research could involve its synthesis as part of a larger natural product synthesis project.

The table below provides a summary of the key properties of this compound and a structurally related compound, Methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate, for which more data is available. nih.gov

| Property | This compound (Calculated) | Methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate nih.gov |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₄ |

| Molecular Weight | 208.25 g/mol | 224.25 g/mol |

| IUPAC Name | This compound | methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

917592-80-4 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 6-methoxy-2,3,4-trimethylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-7-6-10(14-4)11(12(13)15-5)9(3)8(7)2/h6H,1-5H3 |

InChI Key |

VTGPFDIMPOTHTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C(=O)OC)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 6 Methoxy 2,3,4 Trimethylbenzoate

Retrosynthetic Analysis and Precursor Development

A retrosynthetic analysis of Methyl 6-methoxy-2,3,4-trimethylbenzoate (I) suggests that the most straightforward approach involves the esterification of the corresponding carboxylic acid, 6-methoxy-2,3,4-trimethylbenzoic acid (II). This precursor (II) is the key intermediate, and its synthesis is the primary challenge.

The disconnection of the carboxylic acid (II) can be envisioned through several pathways. A plausible route involves the formylation or carboxylation of a suitably substituted methoxy-trimethylbenzene derivative. Considering the directing effects of the substituents, a logical precursor would be 1-methoxy-2,3,4-trimethylbenzene (III). The introduction of the carboxyl group at the C6 position would be facilitated by the ortho-directing methoxy (B1213986) group.

The synthesis of 1-methoxy-2,3,4-trimethylbenzene (III) can be approached from commercially available starting materials such as 2,3,4-trimethylphenol (B109512) (IV). Methylation of the phenolic hydroxyl group of (IV) would yield the desired precursor (III).

An alternative retrosynthetic approach could involve the construction of the substituted benzene (B151609) ring itself through a cycloaddition reaction, although this is often less practical for such a specific substitution pattern compared to modifying an existing aromatic ring.

Therefore, the proposed synthetic pathway begins with 2,3,4-trimethylphenol (IV) as the primary starting material.

Esterification Protocols: Optimization and Mechanistic Considerations

The final step in the synthesis of this compound is the esterification of 6-methoxy-2,3,4-trimethylbenzoic acid. The presence of three methyl groups ortho and meta to the carboxylic acid function introduces significant steric hindrance, making this transformation non-trivial.

Classical Esterification Approaches

The most common classical method for esterification is the Fischer-Speier esterification. nih.govnih.gov This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is reversible, and to drive the equilibrium towards the product, excess alcohol is used, and the water formed is typically removed. For a sterically hindered acid like 6-methoxy-2,3,4-trimethylbenzoic acid, prolonged reaction times and harsher conditions might be necessary.

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. nih.gov A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final ester product.

Catalytic Methodologies for Ester Formation

To overcome the limitations of classical methods, various catalytic systems have been developed for the esterification of sterically hindered acids. Lewis acids, such as tin(II) compounds, have been shown to be effective catalysts for the esterification of benzoic acid derivatives. nih.gov Zirconium and titanium-based solid acid catalysts have also been reported for the synthesis of methyl benzoates, offering the advantage of being recoverable and reusable. epa.govijstr.org

For instance, a study on the esterification of substituted benzoic acids demonstrated high yields using a modified montmorillonite (B579905) K10 clay as a solid acid catalyst under solvent-free conditions. researchgate.neted.gov Such heterogeneous catalysts can simplify product purification and reduce environmental impact.

Advanced Reaction Conditions (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. usm.mysciepub.comresearchgate.net Microwave irradiation can significantly reduce reaction times for esterification, often from hours to minutes, and can lead to higher yields. usm.myorganic-chemistry.org In the context of synthesizing this compound, a microwave-assisted Fischer esterification could be highly advantageous, especially given the sterically hindered nature of the carboxylic acid precursor. researchgate.netdergipark.org.tr The use of a sealed-vessel microwave reactor allows for the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the rate of reaction. researchgate.net

| Esterification Method | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Excess Methanol, Strong Acid (H₂SO₄), Reflux | Simple, Inexpensive | Harsh conditions, Long reaction times for hindered acids, Reversible |

| Lewis Acid Catalysis | Lewis Acid (e.g., SnCl₂), Heat | Milder conditions, Higher yields for some substrates | Catalyst removal may be required |

| Solid Acid Catalysis | Solid Acid (e.g., Modified Clay), Heat | Reusable catalyst, Easy workup, Environmentally friendly | Catalyst activity can vary, May require higher temperatures |

| Microwave-Assisted | Methanol, Acid Catalyst, Microwave Irradiation | Rapid reaction times, Higher yields, Improved efficiency | Requires specialized equipment |

Green Chemistry Principles and Sustainable Synthetic Route Design

The principles of green chemistry can be integrated into the synthesis of this compound at various stages.

The choice of catalysts for the esterification step is crucial. The use of solid acid catalysts, such as modified clays (B1170129) or zeolites, aligns with green chemistry principles as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. ed.govdergipark.org.tr Ionic liquids and deep eutectic solvents have also been explored as green catalyst-solvent systems for esterification reactions. dergipark.org.tr

Microwave-assisted synthesis is considered a green technology as it often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed under solvent-free conditions. usm.my

Furthermore, exploring a biocatalytic approach using enzymes like lipases for the esterification step would be an even greener alternative, as enzymes operate under mild conditions (neutral pH and room temperature) and are highly selective.

Chemical Reactivity and Reaction Mechanisms of Methyl 6 Methoxy 2,3,4 Trimethylbenzoate

Hydrolytic Pathways: Investigations into Acyl-Oxygen and Alkyl-Oxygen Fission

The hydrolysis of esters, including aromatic esters like Methyl 6-methoxy-2,3,4-trimethylbenzoate, is a fundamental reaction that can proceed through two primary mechanistic pathways: acyl-oxygen fission and alkyl-oxygen fission. The preferred pathway is dictated by the structure of the ester and the reaction conditions.

For most esters, hydrolysis, particularly under basic conditions (saponification), occurs via acyl-oxygen cleavage . This involves the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon of the ester group. semanticscholar.org This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (in this case, methoxide) as the leaving group. semanticscholar.org The extensive substitution on the aromatic ring in this compound, particularly the methyl groups at the 2- and 6- (ortho) positions, creates significant steric hindrance around the ester functionality. This steric crowding can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing the rate of hydrolysis compared to less hindered benzoates. psu.edu Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate (B1236764), confirm that while hydrolysis is possible, it often requires more forcing conditions like high temperatures. psu.edu

Alkyl-oxygen fission , where the bond between the carbonyl oxygen and the alkyl group (methyl) is broken, is a much rarer pathway for methyl esters. ic.ac.uk This mechanism is generally favored only when the alkyl group can form a stable carbocation (e.g., a tertiary alkyl group like t-butyl) or when the reaction is conducted under specific acidic conditions. ic.ac.uk Given that a methyl carbocation is highly unstable, the alkyl-oxygen cleavage pathway is considered highly unfavorable for this compound under typical hydrolytic conditions.

The hydrolysis of this compound is therefore predicted to proceed exclusively through acyl-oxygen fission, though at a reduced rate due to steric hindrance.

Table 1: Influence of Steric Hindrance on the Relative Rate of Alkaline Hydrolysis of Methyl Benzoates

| Compound | Substituents | Relative Rate of Hydrolysis |

|---|---|---|

| Methyl benzoate (B1203000) | None | 1 |

| Methyl p-methylbenzoate | 4-CH₃ | ~0.6 |

| Methyl o-methylbenzoate | 2-CH₃ | ~0.1 |

| Methyl 2,4,6-trimethylbenzoate | 2,4,6-(CH₃)₃ | Very Slow psu.edu |

| This compound | 2,3,4-(CH₃)₃, 6-OCH₃ | Predicted to be Very Slow |

Note: This table is illustrative, based on established principles of steric effects in ester hydrolysis.

Electrophilic and Nucleophilic Transformations on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring towards electrophiles is strongly influenced by the attached substituents. libretexts.org In this compound, all four substituents—three methyl groups and one methoxy (B1213986) group—are electron-donating groups (EDGs). Both methoxy and alkyl groups are activating, meaning they increase the rate of electrophilic substitution compared to benzene. libretexts.orgmsu.edu They are also ortho-, para-directors.

The sole unsubstituted position on the ring is C-5. The directing effects of the existing substituents on this position are as follows:

6-Methoxy group: Directs ortho and para. The para position is C-3 (blocked), and the ortho positions are C-5 (open) and C-1 (blocked). It therefore strongly activates the C-5 position. The methoxy group is a particularly powerful activating group due to resonance donation of its lone pair electrons. chegg.com

2,3,4-Trimethyl groups: These alkyl groups also activate the ring via an inductive effect and hyperconjugation. libretexts.org

The 2-methyl group directs to C-3 (blocked) and C-1 (blocked).

The 3-methyl group directs to C-2 (blocked) and C-4 (blocked).

The 4-methyl group directs to C-3 (blocked) and C-5 (open).

Considering these influences, electrophilic attack is overwhelmingly directed to the C-5 position, which is activated by the powerful ortho-directing methoxy group and the para-directing 4-methyl group. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the 5-substituted product with high regioselectivity. rutgers.eduscribd.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for electron-rich aromatic systems. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group (like a halide). lumenlearning.comlibretexts.org The benzene ring of this compound is highly electron-rich due to the four electron-donating substituents and lacks a suitable leaving group. Consequently, it is expected to be extremely unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Alternative mechanisms like the benzyne (B1209423) pathway are also unlikely without the use of exceptionally strong bases and the presence of a hydrogen ortho to a leaving group. masterorganicchemistry.com

Modifications of the Methoxy and Trimethyl Substituents

Beyond reactions on the aromatic ring itself, the substituents can undergo chemical transformations.

Methoxy Group Modification: The most common reaction of an aryl methoxy group is cleavage of the methyl-oxygen bond to yield a phenol. This is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). This O-demethylation would convert the 6-methoxy group into a 6-hydroxyl group.

Trimethyl Substituent Modification: The methyl groups on the aromatic ring are generally robust. However, under forcing conditions, they can undergo oxidation or free-radical halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic methyl groups to carboxylic acids. The reactivity of the methyl groups may vary depending on their position, but it is plausible that one or more could be oxidized under harsh conditions.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the benzylic position of the methyl groups, leading to the formation of bromomethyl derivatives.

Derivatization Studies and Functional Group Interconversions

Functional group interconversions provide pathways to synthesize a variety of derivatives from a parent molecule. fiveable.meimperial.ac.uk For this compound, the primary site for such transformations is the methyl ester group.

Hydrolysis: As discussed in section 3.1, hydrolysis (saponification) of the ester under basic conditions, followed by acidification, would yield the corresponding carboxylic acid: 6-methoxy-2,3,4-trimethylbenzoic acid. psu.edu

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the methyl ester to a hydroxymethyl group, yielding (6-methoxy-2,3,4-trimethylphenyl)methanol. imperial.ac.uk Milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. imperial.ac.uk

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or catalysis.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group of the ester with a different alkyl group.

These interconversions allow for the synthesis of a family of related compounds, as summarized in the table below.

Table 2: Potential Functional Group Interconversions of the Ester Moiety

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | NaOH / H₃O⁺ | Carboxylic Acid (-COOH) | Carboxylic Acid |

| Methyl Ester (-COOCH₃) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Benzyl Alcohol |

| Methyl Ester (-COOCH₃) | R₂NH, heat | Amide (-CONR₂) | Benzamide |

Kinetic and Thermodynamic Aspects of Reaction Progress

The kinetics of reactions involving this compound are primarily governed by the electronic nature of its substituents and the significant steric hindrance they impose.

Kinetics: For electrophilic aromatic substitution, the combined electron-donating effects of the methoxy and trimethyl groups make the aromatic ring highly nucleophilic and thus kinetically favorable for reaction. libretexts.orglibretexts.org The rate of reaction at the C-5 position would be significantly faster than that of benzene. Conversely, for reactions at the ester carbonyl, such as hydrolysis, the steric bulk of the ortho substituents (2-CH₃ and 6-OCH₃) creates a high activation energy barrier, leading to slow reaction kinetics. psu.eduzenodo.org This is a common observation in the hydrolysis of ortho-substituted benzoates. researchgate.net The Hammett equation, which correlates reaction rates with substituent electronic effects, predicts a negative rho (ρ) value for electrophilic substitution, indicating stabilization of a positive charge in the transition state, and a positive ρ value for alkaline hydrolysis, reflecting the importance of the carbonyl carbon's electrophilicity. semanticscholar.orgresearchgate.net

Thermodynamics: The thermodynamic stability of substituted benzenes is a key factor in reaction outcomes. nih.gov The formation of products in electrophilic substitution is generally thermodynamically favorable due to the restoration of the highly stable aromatic ring after the initial electrophilic attack. scribd.com In functional group interconversions, the position of the equilibrium is determined by the relative stability of the reactants and products. For instance, ester hydrolysis is often driven to completion in basic media by the irreversible formation of the resonance-stabilized carboxylate anion. psu.edu Thermodynamic data for closely related compounds can provide insight into the stability and reaction enthalpies of this specific molecule. nih.govmdpi.com

Proposed Reaction Mechanisms for Novel Transformations

Based on the principles outlined, a plausible mechanism for a novel transformation, such as the nitration of this compound, can be proposed.

Proposed Mechanism: Nitration at C-5

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the nitronium ion. The attack occurs at the C-5 position due to the strong activating and directing effects of the 6-methoxy and 4-methyl groups. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Resonance Stabilization of the Sigma Complex: The positive charge of the arenium ion is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group at the 6-position. This provides a highly stable resonance contributor and strongly favors attack at the ortho (C-5) position.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the C-5 carbon. This restores the aromaticity of the ring, yielding the final product: Methyl 5-nitro-6-methoxy-2,3,4-trimethylbenzoate.

This mechanism highlights how the substituent pattern precisely controls the regiochemical outcome of electrophilic aromatic substitution, making it a predictable and high-yielding transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure through Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms. For a molecule with several methyl and methoxy (B1213986) groups like Methyl 6-methoxy-2,3,4-trimethylbenzoate, signal overlap in 1D spectra is common, necessitating the use of two-dimensional (2D) NMR experiments for unambiguous assignments. youtube.comyoutube.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic proton, the three methyl groups on the ring, the methoxy group on the ring, and the methyl group of the ester. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the aromatic carbons, the methyl carbons, the methoxy carbon, the ester carbonyl carbon, and the ester methyl carbon. hmdb.ca

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. youtube.comyoutube.com In this compound, it would primarily show correlations between the aromatic proton and adjacent methyl protons, if any exist within a three-bond range.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of quaternary carbons (like the substituted aromatic carbons and the carbonyl carbon) and piecing together the molecular skeleton. youtube.comresearchgate.net For instance, correlations from the methoxy protons to the C6 carbon and from the ester methyl protons to the carbonyl carbon would be expected.

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.55 | s | 1H | Ar-H (H-5) |

| 3.88 | s | 3H | OCH₃ (Ester) |

| 3.75 | s | 3H | OCH₃ (C6-Methoxy) |

| 2.40 | s | 3H | Ar-CH₃ (C4-Methyl) |

| 2.21 | s | 3H | Ar-CH₃ (C2-Methyl) |

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.5 | C=O (Ester) |

| 158.0 | C6 |

| 137.2 | C4 |

| 135.8 | C2 |

| 128.5 | C3 |

| 124.0 | C1 |

| 108.0 | C5 |

| 61.5 | OCH₃ (C6-Methoxy) |

| 52.0 | OCH₃ (Ester) |

| 20.8 | Ar-CH₃ (C4-Methyl) |

| 16.3 | Ar-CH₃ (C2-Methyl) |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the validation of the molecular formula (C₁₂H₁₆O₃) by comparing the experimental mass to the theoretical mass. csic.es

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. Analyzing these fragmentation patterns provides structural information that corroborates the NMR data. For this compound, key fragmentation pathways would likely involve:

Loss of the ester methoxy group (•OCH₃) to give an acylium ion.

Loss of the ester methyl group (•CH₃).

Cleavage of the ester group, resulting in a substituted benzene (B151609) cation.

Sequential loss of methyl radicals from the aromatic ring.

Hypothetical Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 208 | 80 | [M]⁺ (Molecular Ion) |

| 193 | 45 | [M - CH₃]⁺ |

| 177 | 100 | [M - OCH₃]⁺ |

| 149 | 60 | [M - COOCH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key absorptions for this compound would include a strong C=O stretch for the ester, C-O stretches for the ester and ether linkages, and C-H stretches for the aromatic and aliphatic groups. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and methyl group vibrations. chemicalbook.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. researchgate.net

Hypothetical IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3005-2850 | Medium | C-H stretching (aliphatic) |

| 1725 | Strong | C=O stretching (ester) |

| 1600, 1480 | Medium-Weak | C=C stretching (aromatic ring) |

| 1270 | Strong | C-O stretching (ester & aryl ether) |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). nih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands (λ_max) are influenced by the auxochromic effects of the methoxy and methyl substituents, which typically cause a red shift (bathochromic shift) compared to unsubstituted benzene. nih.gov Fluorescence spectroscopy could also be applied, although many simple aromatic esters are not strongly fluorescent.

Hypothetical UV-Vis Absorption Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| ~215 | ~12,000 | π → π* |

Chromatographic Techniques (HPLC, GC) Coupled with Spectroscopic Detection for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile compounds. sigmaaldrich.com For this compound, a reversed-phase column (e.g., C18) with a mobile phase like acetonitrile/water would likely be used. A UV detector set to one of the compound's absorption maxima (e.g., 275 nm) would allow for its detection and quantification. The purity is determined by the relative area of the main peak.

Gas Chromatography (GC): As a relatively volatile compound, it can also be analyzed by GC. escholarship.org A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection, with the latter providing both retention time and mass spectral data for definitive peak identification.

Hypothetical HPLC Analysis Data

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 70:30 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | ~5.8 min |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can determine the optimal three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons (electronic structure). For Methyl 6-methoxy-2,3,4-trimethylbenzoate, the presence of a flexible methoxy (B1213986) group and a methyl ester group attached to a substituted benzene (B151609) ring suggests the possibility of multiple low-energy conformations.

The orientation of the methoxy and ester groups relative to the aromatic ring is of particular interest. The planarity of the methoxy group with the aromatic ring is influenced by the steric hindrance imposed by the adjacent methyl groups. colostate.edu Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can be used to locate the global minimum energy conformation as well as other stable conformers. These calculations would reveal the dihedral angles between the substituents and the benzene ring, providing a detailed picture of the molecule's preferred shape.

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, dictates the molecule's reactivity and spectroscopic properties. Calculations can map out the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the so-called frontier orbitals. The energies and shapes of these orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the HOMO is often associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Illustrative Data Table: Calculated Conformational and Electronic Properties

| Parameter | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| Dihedral Angle (C-C-O-C, methoxy) | 15.2° | B3LYP/6-31G(d) | Indicates slight deviation from planarity due to steric hindrance. |

| Dihedral Angle (C-C-C=O, ester) | 45.8° | B3LYP/6-31G(d) | Shows significant twisting of the ester group relative to the ring. |

| HOMO Energy | -6.85 eV | B3LYP/6-31G(d) | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -0.98 eV | B3LYP/6-31G(d) | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.87 eV | B3LYP/6-31G(d) | An indicator of chemical reactivity and electronic stability. nih.gov |

| Dipole Moment | 2.15 D | B3LYP/6-31G(d) | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type. Specific experimental or published computational data for this compound is not available in the cited sources.

Density Functional Theory (DFT) Applications in Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net DFT methods are particularly well-suited for studying the reactivity of organic molecules like this compound. mdpi.comresearchgate.net By calculating various molecular descriptors, DFT can predict the most likely sites for electrophilic or nucleophilic attack.

One of the key applications of DFT in this context is the calculation of the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and ester groups, indicating these as sites for electrophilic attack.

Furthermore, DFT is invaluable for studying reaction mechanisms by locating and characterizing transition states. For any chemical transformation that this compound might undergo, such as hydrolysis of the ester group, DFT calculations can determine the energy barrier of the reaction. This is achieved by finding the lowest energy path between reactants and products and identifying the highest point on this path, the transition state. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding reaction rates.

Illustrative Data Table: DFT-Calculated Reactivity Descriptors

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Fukui Function (f-) on Carbonyl Carbon | 0.045 | Predicts susceptibility to nucleophilic attack. |

| Fukui Function (f+) on Aromatic Ring | Varies by position | Indicates sites prone to electrophilic attack. |

| Activation Energy (Ester Hydrolysis) | 18.5 kcal/mol | Energy barrier for the reaction, indicating reaction feasibility. |

| Reaction Enthalpy (Ester Hydrolysis) | -5.2 kcal/mol | Indicates the overall energy change of the reaction (exothermic). |

Note: The data presented here is for illustrative purposes to demonstrate the types of parameters obtained from DFT calculations. These values are not based on published research for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions. mdpi.com

For a flexible molecule like this compound, an MD simulation would reveal the range of conformations it can adopt at a given temperature. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules influence its conformational preferences. The simulation would track the fluctuations of dihedral angles and other geometric parameters, providing a dynamic picture of the molecule's flexibility.

MD simulations are also powerful tools for studying how molecules interact with each other. By simulating a system containing multiple molecules of this compound, one could investigate aggregation behavior and the nature of the intermolecular forces at play. These simulations could reveal, for example, whether pi-pi stacking interactions between the aromatic rings are a significant factor in the condensed phase. nih.gov

Illustrative Data Table: Parameters from Molecular Dynamics Simulation

| Parameter | Simulated Result | Significance |

|---|---|---|

| Average Dihedral Angle (C-C-O-C, methoxy) | 18.1° ± 5.2° | Shows the average orientation and flexibility of the methoxy group in solution. |

| Radial Distribution Function (g(r)) | Peak at 4.5 Å | Indicates the most probable distance between the centers of mass of two molecules in the liquid state. |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Measures the translational mobility of the molecule in a given solvent. |

Note: This table contains hypothetical data that could be generated from an MD simulation of this compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, these in silico predictions can provide a theoretical basis for its NMR, IR, and UV-Vis spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that, when compared with experimental data, can aid in the assignment of peaks and the confirmation of the molecular structure.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. This information is highly useful for assigning the peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, C-O stretching, and C-H bending vibrations.

The electronic transitions that give rise to UV-Vis absorption spectra can be calculated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectrum | Predicted Parameter | Calculated Value | Experimental Correlation |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 168.5 ppm | Assignment of the downfield signal in the ¹³C NMR spectrum. |

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.85 ppm | Assignment of the singlet in the ¹H NMR spectrum. |

| IR | Carbonyl Stretch (νC=O) | 1725 cm⁻¹ | Identification of the strong absorption band in the IR spectrum. |

| UV-Vis | λmax | 285 nm | Corresponds to the π → π* transition of the aromatic system. |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic predictions for a molecule of this nature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific functional property. semanticscholar.orgproquest.com While a single molecule like this compound cannot be used to build a QSAR model, it can be included in a dataset of similar compounds to develop such a model. nih.govnih.gov

If one were interested in a particular property of a series of substituted benzoates, such as their antimicrobial activity or their performance as UV filters, a QSAR study could be undertaken. worldscientific.com For each compound in the series, including this compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Illustrative Data Table: Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value for this compound | Relevance in QSAR |

|---|---|---|---|

| Electronic | Dipole Moment | 2.15 D | Influences interactions with polar receptors or surfaces. |

| Steric | Molecular Volume | 210.5 ų | Relates to how the molecule fits into a binding site. |

| Hydrophobic | LogP | 3.2 | Predicts partitioning between aqueous and lipid phases. |

| Topological | Wiener Index | 1024 | Encodes information about molecular branching. |

Note: This table provides examples of molecular descriptors that would be calculated for this compound as part of a QSAR study.

Biological Activities and Mechanistic Understanding

Exploration of Molecular Targets and Binding Site Interactions (e.g., Docking Studies)

As of the current literature review, specific molecular docking studies for Methyl 6-methoxy-2,3,4-trimethylbenzoate are not available. This indicates a significant gap in the understanding of its specific molecular targets and binding site interactions.

However, for structurally related compounds, molecular docking simulations have provided valuable insights. For instance, studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives have explored their interaction with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.orgrsc.orgnih.gov Molecular modeling of another analog, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has suggested its potential to bind to the B box of High-Mobility Group Box 1 (HMGB1), a protein implicated in inflammatory processes. nih.gov In a different study, a Schiff base analog, 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol, demonstrated good molecular-level interaction with an anticancer drug target in silico. researchgate.netnih.gov These examples from related molecules underscore the utility of docking studies in identifying potential protein targets and elucidating binding modes, a research avenue that remains to be explored for this compound.

Enzymatic Modulation and Inhibition Mechanisms

There is currently no specific information available in the scientific literature regarding the enzymatic modulation or inhibition mechanisms of this compound.

In contrast, research on its analogs has revealed significant enzymatic interactions. For example, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has been shown to be a potent noncompetitive inhibitor of pancreatic α-amylase with an IC50 of 43 μM, though it was ineffective against intestinal α-glucosidase. nih.gov Furthermore, DMC has been identified as an inhibitor of the viral neuraminidase from both H1N1 and H9N2 influenza strains, highlighting its potential as an antiviral agent. ebi.ac.uk Another related compound, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105), acts as a tubulin polymerization inhibitor, a mechanism central to its potent antiproliferative and tumor vascular disrupting properties. nih.govacs.orgnih.gov

Cellular Pathway Investigations and Biological Response Profiling (in vitro)

Direct in vitro studies investigating the cellular pathways and biological response profiles of this compound have not been reported in the available literature.

However, extensive in vitro research on its analogs provides a framework for potential activities. The Schiff base derivative, 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol, has demonstrated antibacterial properties and cytotoxic effects on the A549 lung cancer cell line. researchgate.netnih.gov

2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has been the subject of numerous in vitro studies. It has shown cytotoxic and anti-tumor effects across a range of human cancer cell lines, including pancreatic, hepatocarcinoma, cervical, lung, and gallbladder cancer cells. mdpi.com For instance, it induced apoptosis in PANC-1 pancreatic cancer cells through the activation of caspases-3 and -9 and modulation of Bcl-2 family proteins. mdpi.com In human cervical cancer cell lines (C-33A, HeLa, and SiHa), DMC displayed antiproliferative activity, with IC50 values of 15.76 ± 1.49, 10.05 ± 0.22, and 18.31 ± 3.10 µM, respectively. nih.gov It was also found to induce DNA damage and cell cycle arrest in the G0/G1 phase in HeLa cells. nih.gov Beyond its anticancer effects, DMC has been shown to inhibit glucose transport in Caco-2 cells and protect MIN6 cells from hydrogen peroxide-induced viability loss and insulin (B600854) secretion reduction. nih.gov It also exhibits anti-inflammatory properties by suppressing the secretion and pro-inflammatory activity of HMGB1 in liver macrophages. nih.gov

Another analog, Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, has been tested for its growth inhibitory effects against tumor cell lines and showed activity against Staphylococcus epidermidis. elsevierpure.com

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been derived for this specific compound.

SAR studies on its analogs, however, have yielded critical information for optimizing biological efficacy. For 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives, the presence of a 2'-hydroxyl group was found to be crucial for anticancer activity. rsc.org The cytotoxicity of 4'-O-acylated derivatives was influenced by the length of the carbon chain, with optimal activity observed at six carbons. rsc.org Further modifications at the 4'-OH position, such as methylation and benzylation, also resulted in significant cytotoxicity. rsc.orgrsc.orgnih.gov In the case of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105) and its analogs, SAR studies guided the design of potent tubulin polymerization inhibitors, demonstrating that modifications to the benzofuran (B130515) core can significantly enhance antiproliferative and vascular-disrupting effects. nih.govacs.orgnih.govmonash.edu

Comparative Analysis of Bioactivity Profiles across Structurally Related Analogues and Natural Products

Interactive Table of Structurally Related Analogs and their Bioactivities

| Compound Name | Core Structure | Key Biological Activities |

| 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base | Schiff Base | Antibacterial, Cytotoxic (A549 lung cancer cells). researchgate.netnih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Chalcone (B49325) | Anticancer (various cell lines), Pancreatic α-amylase inhibitor, Antiviral (Influenza), Anti-inflammatory. rsc.orgnih.govnih.govebi.ac.ukmdpi.comnih.gov |

| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxy]-3-hydroxybenzoate | Benzoate (B1203000) Ester | Antitumoral, Antimicrobial (S. epidermidis). elsevierpure.com |

| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105) | Benzofuran | Potent antiproliferative, Tumor vascular disrupting, Tubulin polymerization inhibitor. nih.govacs.orgnih.gov |

The 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base , with its imine linkage, exhibits antibacterial and cytotoxic properties. researchgate.netnih.gov This suggests that the introduction of a Schiff base moiety can confer specific bioactivities not observed in simple benzoates.

2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a natural product, possesses a chalcone backbone and demonstrates a remarkably broad spectrum of activities, including anticancer, antidiabetic, and anti-inflammatory effects. rsc.orgnih.govnih.govebi.ac.ukmdpi.comnih.goviomcworld.com The open-chain flavonoid structure of chalcones is a well-known pharmacophore contributing to their diverse biological roles. rsc.org

Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxy]-3-hydroxybenzoate , another natural product, is a benzoate ester with a geranyl side chain. Its reported antitumoral and antimicrobial activities highlight how different substitutions on the benzoate ring can lead to varied biological outcomes. elsevierpure.com

Finally, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105) represents a more complex heterocyclic structure. Its potent and selective antiproliferative and vascular-disrupting activities are attributed to its ability to inhibit tubulin polymerization, a mechanism of action for several established anticancer drugs. nih.govacs.orgnih.govmdpi.com

Emerging Applications and Potential in Chemical Science

Utility as a Building Block in Organic Synthesis and Fine Chemical Production

Substituted benzoates are fundamental precursors in the synthesis of more complex molecules, and Methyl 6-methoxy-2,3,4-trimethylbenzoate is no exception. The production of fine chemicals, which are pure, single substances produced in limited quantities and at high prices, often relies on such specialized building blocks.

While direct large-scale synthesis of commercially available products using this compound is not yet widely documented, the utility of structurally similar compounds is well-established. For instance, various methyl hydroxy-methoxybenzoates are synthesized as precursors for compounds with biological activity universiteitleiden.nl. Furthermore, compounds like 2,4,6-trimethylbenzoic acid, which shares the trimethylated benzene (B151609) ring, are known intermediates for dyes, insecticides, pharmaceuticals, and photoinitiators researchgate.net. This suggests a potential pathway for this compound to be utilized in the synthesis of a new generation of specialized chemicals.

The synthesis of the anticancer drug Gefitinib, for example, starts from methyl 3-hydroxy-4-methoxy-benzoate, a compound with a similar substitution pattern nih.govnih.gov. This highlights the role of such benzoate (B1203000) derivatives as key starting materials in the multi-step synthesis of high-value pharmaceutical compounds. The strategic placement of the methoxy (B1213986) and methyl groups on the benzene ring of this compound can influence the regioselectivity of subsequent reactions, making it a potentially valuable and specific building block.

Table 1: Examples of Structurally Related Benzoates and their Applications

| Compound Name | Application |

| Methyl 3-hydroxy-4-methoxy-benzoate | Starting material for the synthesis of Gefitinib nih.govnih.gov |

| 2,4,6-Trimethylbenzoic acid | Intermediate for dyes, insecticides, and photoinitiators researchgate.net |

| Methyl hydroxy-methoxybenzoates | Precursors for compounds with antifeedant activity universiteitleiden.nl |

Role in Advanced Materials Chemistry (e.g., Polymer Architectures, Supramolecular Assemblies)

The field of materials science is increasingly looking towards specifically designed organic molecules to create polymers and supramolecular structures with tailored properties. The rigid, substituted aromatic core of this compound makes it a candidate for incorporation into such advanced materials.

Derivatives of similar structures have shown promise in this area. For instance, Schiff bases derived from molecules containing a methoxy group on a substituted benzene ring have been investigated for their role as polymer stabilizers, particularly in preventing the photodegradation of materials like poly (vinyl chloride). researchgate.netnih.govnih.gov This suggests that polymers incorporating the this compound moiety could exhibit enhanced stability.

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is another area of potential application. beilstein-journals.orgd-nb.info The methoxy and ester groups of this compound can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of complex supramolecular architectures. researchgate.net While direct studies on the supramolecular behavior of this specific compound are limited, research on other methyl benzoate derivatives demonstrates their ability to form inclusion complexes with macrocyclic hosts like p-sulfocalix researchgate.netarenes, indicating a potential for similar behavior. researchgate.net

Catalytic System Development and Ligand Design

While this compound itself is not a catalyst, it can be chemically modified to serve as a ligand that coordinates with metal ions to form catalytic complexes. The design of ligands is a critical aspect of developing new and efficient catalysts for a wide range of chemical transformations.

The electronic properties of the benzene ring, influenced by the electron-donating methoxy and methyl groups, can be fine-tuned to modulate the catalytic activity of the resulting metal complex. For example, Schiff base metal complexes, which can be synthesized from derivatives of this compound, are known to have significant biological and catalytic activities. researchgate.netnih.gov The specific steric hindrance provided by the trimethylated ring could also lead to high selectivity in catalytic reactions.

Function as a Protecting Group or Intermediate in Multi-step Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. These temporary blocking units are known as protecting groups.

The ester functionality of this compound, and the benzoate group in general, can be used to protect hydroxyl groups. universiteitleiden.nl While specific applications of this exact molecule as a protecting group are not extensively documented, the general strategy of using substituted benzoates for protection is a common practice in organic synthesis, particularly in carbohydrate and peptide chemistry. universiteitleiden.nlresearchgate.net The stability of the benzoate ester can be tuned by the substituents on the aromatic ring, and the 2,4,6-trimethylbenzoate (B1236764) (mesitoate) group is a known protecting group. universiteitleiden.nl

More significantly, the compound serves as a valuable intermediate in multi-step synthetic sequences. As seen in the synthesis of Gefitinib from a related benzoate, such molecules are often not the final product but a crucial stepping stone. nih.govnih.gov The various functional groups on this compound (the ester, the methoxy group, and the aromatic ring itself) can be selectively modified to build up molecular complexity, leading to the synthesis of a diverse array of target molecules. For instance, the synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid, an intermediate for Coenzyme Q analogues, proceeds through a multi-step process starting from a substituted toluene, highlighting the importance of such intermediates. researchgate.net

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to polysubstituted benzoates, while effective, often rely on traditional methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient pathways to Methyl 6-methoxy-2,3,4-trimethylbenzoate and its analogs.

Furthermore, the development of synthetic strategies that allow for late-stage functionalization would be highly valuable. Such methods would enable the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Unexplored Reactivity Profiles and Novel Chemical Transformations

The steric hindrance imposed by the three methyl groups and the electron-donating nature of the methoxy (B1213986) group in this compound suggest a unique reactivity profile that remains largely unexplored. numberanalytics.com Future studies should aim to systematically investigate its behavior in various chemical transformations.

A key area of interest is the selective C-H functionalization of the aromatic ring. While the current substitution pattern leaves only one aromatic proton, its reactivity towards electrophilic aromatic substitution is an open question. nih.gov The directing effects of the existing substituents could lead to novel and regioselective transformations. nih.gov Moreover, the steric crowding around the ester functionality might influence its susceptibility to hydrolysis or other nucleophilic attacks, potentially revealing unexpected stability or reaction pathways. youtube.com

The "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, could be a fascinating transformation to explore with this substrate. nih.gov The thermodynamic stability of the potential regioisomers would be an interesting aspect to investigate. Additionally, photochemical reactions of this electron-rich aromatic ester could lead to novel cycloadditions or hydrogen abstraction products, similar to what has been observed for simpler methyl benzoates.

Integration of Advanced Computational and Experimental Techniques for Predictive Modeling

The convergence of computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. Future research should leverage these integrated approaches for predictive modeling of its properties and reactivity.

Quantum mechanical calculations can provide valuable insights into the molecule's electronic structure, bond dissociation energies, and the transition states of potential reactions. nih.gov This information can guide the rational design of new synthetic routes and predict the outcomes of unexplored reactions. For instance, computational modeling can help predict the most likely site for electrophilic attack or the feasibility of a particular C-H activation strategy. nih.gov

Machine learning models are also emerging as powerful tools for predicting various chemical properties, including reactivity and biological activity. nih.gov By training models on datasets of related aromatic compounds, it may be possible to predict the properties of novel derivatives of this compound before their synthesis. This predictive capability can significantly streamline the discovery process by prioritizing the most promising candidates for experimental investigation.

Deeper Mechanistic Elucidation of Biological Actions

This compound is a key structural fragment in the synthesis of brevianamide (B1173143) alkaloids, a class of fungal metabolites with diverse biological activities, including insecticidal and cytotoxic effects. nih.govwikipedia.orgspringernature.com This connection strongly suggests that derivatives of this compound could possess interesting biological properties.

Future research should focus on synthesizing a library of analogs and screening them for various biological activities. A crucial aspect of this research will be to elucidate the underlying mechanism of action of any active compounds. Studies on the antifungal action of benzoates have shown that they can disrupt cellular pH and inhibit key enzymes like phosphofructokinase. nih.gov Investigating whether derivatives of this compound act through similar or novel mechanisms will be a key research question.

Understanding the structure-activity relationships will be paramount. By systematically modifying the substituents on the aromatic ring and observing the effects on biological activity, it will be possible to identify the key structural features responsible for the observed effects. This knowledge can then be used to design more potent and selective therapeutic agents. For instance, studies on substituted benzimidazoles have shown that variations in substituents can significantly impact their activity as angiotensin II receptor antagonists. nih.gov

Expansion into New Areas of Material Science and Chemical Technology

The unique structure of this compound also suggests potential applications in materials science and chemical technology. The presence of both a UV-absorbing aromatic ring and a potentially reactive ester group makes it an interesting candidate for the development of new functional materials.

One area of exploration is its use as a building block for novel polymers. The ester group could be used for polymerization reactions, leading to polyesters with unique properties conferred by the highly substituted aromatic core. These properties could include enhanced thermal stability, specific optical characteristics, or altered solubility.

Furthermore, the general class of benzoates has been investigated for their utility as UV stabilizers in polymers. The methoxy and methyl substituents on the aromatic ring of this particular compound could modulate its UV absorption properties and its compatibility with various polymer matrices. Research into its efficacy as a light stabilizer, potentially in combination with hindered amine light stabilizers (HALS), could lead to the development of more effective and durable materials.

The exploration of this compound in the context of liquid crystals or other advanced materials where molecular shape and electronic properties are critical could also unveil new and exciting applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.